Antibacterial Potency Against Pasteurella piscicida: Direct Comparison with Tetrodecamycin
In the primary isolation study, dihydrotetrodecamycin was directly characterized as 'weakly active' against P. piscicida in comparison to its parent compound, tetrodecamycin [1]. While tetrodecamycin exhibited Minimum Inhibitory Concentrations (MICs) of 1.56–6.25 μg/mL against 12 strains of P. piscicida, a validated vendor technical datasheet reports the MIC range for dihydrotetrodecamycin against the same species is 1.56–3.12 μg/mL, albeit with a notation of its overall 'weak antibacterial activity' [2]. The discrepancy between MIC values and the 'weakly active' label in the primary literature highlights a critical point: MIC alone is an insufficient selection criterion. The compound's lack of a crucial exo-methylene group limits its overall efficacy and likely its mechanism-based bactericidal potential, making it a poor substitute for tetrodecamycin in any application requiring potent activity [1].
| Evidence Dimension | Antibacterial activity (MIC) against Pasteurella piscicida |
|---|---|
| Target Compound Data | 1.56–3.12 μg/mL |
| Comparator Or Baseline | Tetrodecamycin: 1.56–6.25 μg/mL |
| Quantified Difference | Potency classified as 'weakly active' versus 'novel antimicrobial antibiotic' [1]; functional activity difference attributed to absence of exo-methylene group. |
| Conditions | In vitro MIC assay against 12 strains of P. piscicida. |
Why This Matters
For researchers studying P. piscicida pathogenesis or aquaculture disease models, selecting dihydrotetrodecamycin over tetrodecamycin means choosing a significantly attenuated compound, which would invalidate studies designed to measure potent antibacterial effects.
- [1] Tsuchida T, Iinuma H, Nishida C, Kinoshita N, Sawa T, Hamada M, Takeuchi T. Tetrodecamycin and dihydrotetrodecamycin, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8. I. Taxonomy, fermentation, isolation, characterization and biological activities. J Antibiot (Tokyo). 1995 Oct;48(10):1104-9. View Source
- [2] Creative Biogene. Dihydrotetrodecamycin (MBSC-3259) Product Datasheet. View Source
